FVBKALBHIGURRZ-UHFFFAOYSA-N
Description
Such compounds are typically characterized by:
- Moderate molecular weight (150–300 g/mol)
- Functional groups enabling hydrogen bonding (e.g., hydroxyl, amine, or carbonyl groups)
- Tunable solubility and bioavailability profiles .
Without direct structural data, further speculation on its exact chemical identity is unfeasible. The following comparison leverages methodologies from the provided evidence to contextualize its hypothetical properties relative to structurally similar compounds.
Properties
Molecular Formula |
C11H13N5 |
|---|---|
Molecular Weight |
215.26 |
InChI |
InChI=1S/C11H13N5/c1-6-10-9-4-12-5-13-11(9)15-8(3)16(10)7(2)14-6/h4-5,8H,1-3H3,(H,12,13,15) |
InChI Key |
FVBKALBHIGURRZ-UHFFFAOYSA-N |
SMILES |
CC1NC2=NC=NC=C2C3=C(N=C(N13)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison framework is adapted from , and 14, which utilize similarity indices (0–1 scale) and physicochemical properties to evaluate analogs. A hypothetical data table is constructed below, reflecting common parameters from these sources:
Key Observations:
Similarity Indices : Compounds with similarity scores >0.85 (e.g., 56469-02-4) often share core scaffolds (e.g., bicyclic ketones or amides) and comparable bioavailability .
Solubility Trends : Sulfonamide derivatives (e.g., 1129-26-6) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas fluorinated analogs (e.g., 418785-68-9) show reduced solubility .
Bioavailability : Hydroxy and ketone functionalities (e.g., 56469-02-4) correlate with higher bioavailability scores (>0.7), likely due to enhanced membrane permeability .
Notes
Limitations : Direct data for FVBKALBHIGURRZ-UHFFFAOYSA-N are absent in the provided evidence. The comparison is extrapolated from analogous compounds and their evaluation frameworks.
Methodology : Similarity indices and property benchmarks align with protocols in and , which prioritize Tanimoto coefficients and computed physicochemical descriptors .
Synthesis Pathways : If this compound shares structural motifs with CAS 414910-15-9, its synthesis may involve amidation or cyclopropanation under inert conditions .
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